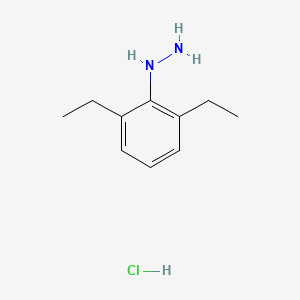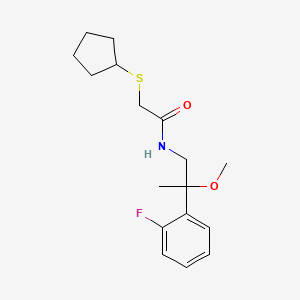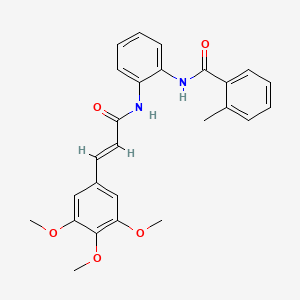
(E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring substituted with an acrylic acid group .Chemical Reactions Analysis
The compound was synthesized using a click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Applications De Recherche Scientifique
Chemical Synthesis and Rearrangements
Studies on related compounds such as acrylamides and benzamides demonstrate the potential for complex chemical synthesis processes, including double rearrangement reactions. For instance, acrylamides have been shown to undergo O,N and N,N double rearrangement, producing compounds with different structural configurations, which could be essential in developing new pharmaceuticals or materials (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).
Polymerization
Acrylamide derivatives have also been utilized in controlled radical polymerization processes, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, to produce polymers with controlled molecular weights, low polydispersity, and enhanced isotacticity. This process is crucial for creating materials with specific physical properties for various applications, including biomedical devices (H. Mori, K. Sutoh, T. Endo, 2005).
Photoinitiation Activity
The synthesis of novel water-soluble copolymers with pendent benzil chromophores demonstrates the application of acrylamide derivatives in developing materials with specific photoinduced polymerization activities. This research highlights the potential of such compounds in creating responsive materials for advanced manufacturing techniques (F. Catalina, C. Peinado, M. Blanco, N. Allen, T. Corrales, I. Lukáč, 1998).
Antipathogenic Activity
Research on thiourea derivatives related to benzamides has explored their antipathogenic activity, indicating potential applications in developing antimicrobial agents. The structure-activity relationship studies of these compounds against various bacterial strains suggest their use in creating new treatments for infections resistant to traditional antibiotics (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Anticancer Evaluation
Furthermore, N-substituted benzamides have been synthesized and evaluated for their anticancer activity. Such studies are foundational in medicinal chemistry for discovering new drugs capable of inhibiting cancer cell growth, with several compounds showing promising results against different cancer cell lines (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).
Mécanisme D'action
Target of action
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical pathways
The TMP group affects various biochemical pathways related to its targets. For example, it can inhibit tubulin polymerization, which is crucial in cell division .
Result of action
The result of the action of TMP-containing compounds can vary depending on the specific compound and target. For example, they can lead to cell death in cancer cells by inhibiting tubulin .
Propriétés
IUPAC Name |
2-methyl-N-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-17-9-5-6-10-19(17)26(30)28-21-12-8-7-11-20(21)27-24(29)14-13-18-15-22(31-2)25(33-4)23(16-18)32-3/h5-16H,1-4H3,(H,27,29)(H,28,30)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVADPZTWZRLDQ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

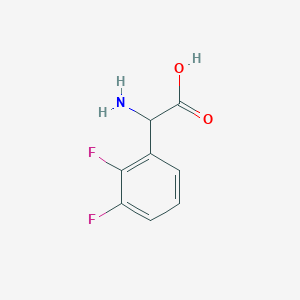

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)
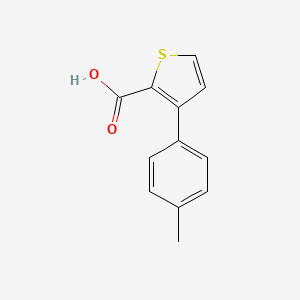


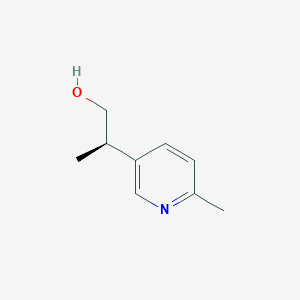
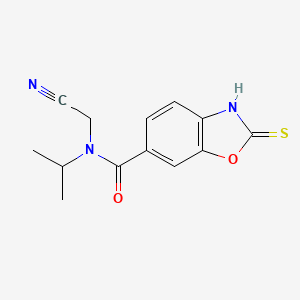
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2684060.png)

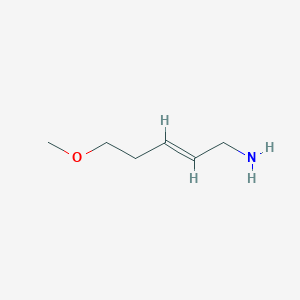
![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)
